methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
METHYL 4-(5-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a unique structure combining a benzoate ester, a furan ring, and an imidazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and an imidazolidine derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(5-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidine moiety can be reduced to form imidazolidines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
METHYL 4-(5-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(5-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(5-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}THIOPHEN-2-YL)BENZOATE: Similar structure but with a thiophene ring instead of a furan ring.
METHYL 4-(5-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}PYRIDIN-2-YL)BENZOATE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
METHYL 4-(5-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, imidazolidine moiety, and benzoate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H16N2O5 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 4-[5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H16N2O5/c1-28-21(26)15-9-7-14(8-10-15)19-12-11-17(29-19)13-18-20(25)24(22(27)23-18)16-5-3-2-4-6-16/h2-13H,1H3,(H,23,27)/b18-13+ |
InChI Key |
XCZLHOFRDWSRCH-QGOAFFKASA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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